molecular formula C10H15Br2ClO2 B1209953 Plocamenol C

Plocamenol C

Cat. No. B1209953
M. Wt: 362.48 g/mol
InChI Key: JFBIONWRLPBEBH-ZCZHLORFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plocamenol C is a natural product found in Plocamium cartilagineum with data available.

Scientific Research Applications

Novel Marine Monoterpenes

Plocamenol C, along with its analogs Plocamenols A and B, are novel linear polyhalohydroxylated marine monoterpenes isolated from the red alga Plocamium cartilagineum. The structural and stereochemical characterization of these compounds, including this compound, was based on extensive spectroscopic evidence. This discovery adds to the diversity of marine-derived organic compounds with potential applications in various fields of natural product research and drug discovery (Díaz-Marrero et al., 2002).

Identification in Marine Red Alga

Further research utilized a combination of on-line HPLC-NMR and off-line chemical investigations to identify polyhalogenated monoterpenes, including Plocamenone and Isoplocamenone, in marine algae. This methodology facilitated the rapid identification of major components like Plocamenone and partial identification of its unstable double bond isomer Isoplocamenone in the crude extract of Plocamium angustum. Such techniques are crucial in the identification and structural characterization of complex marine natural products, which could include compounds like this compound (Timmers, Dias, & Urban, 2012).

Marine Research and Technology Development

The Canary Islands Oceanic Platform (PLOCAN) is an infrastructure for research, development, and innovation in ocean science and technology at increasing depths. While not directly linked to this compound, such platforms accelerate research and knowledge generation about deep-ocean ecosystems. They potentially facilitate the discovery and study of unique marine compounds, like this compound, from deep-sea organisms (Brito, Delory, & Llinâs, 2009).

properties

Molecular Formula

C10H15Br2ClO2

Molecular Weight

362.48 g/mol

IUPAC Name

(E,6R,7S)-1,7-dibromo-8-chloro-6-hydroxy-3,7-dimethyloct-3-en-2-one

InChI

InChI=1S/C10H15Br2ClO2/c1-7(8(14)5-11)3-4-9(15)10(2,12)6-13/h3,9,15H,4-6H2,1-2H3/b7-3+/t9-,10-/m1/s1

InChI Key

JFBIONWRLPBEBH-ZCZHLORFSA-N

Isomeric SMILES

C/C(=C\C[C@H]([C@@](C)(CCl)Br)O)/C(=O)CBr

SMILES

CC(=CCC(C(C)(CCl)Br)O)C(=O)CBr

Canonical SMILES

CC(=CCC(C(C)(CCl)Br)O)C(=O)CBr

synonyms

plocamenol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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